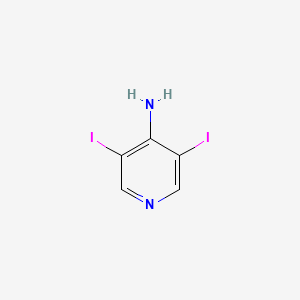

4-Amino-3,5-diiodopyridine

Description

The exact mass of the compound 4-Amino-3,5-diiodopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3,5-diiodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,5-diiodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQGODHCQZZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654425 | |

| Record name | 3,5-Diiodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-86-8 | |

| Record name | 3,5-Diiodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3,5-diiodopyridine chemical properties

This guide details the chemical properties, synthesis, and application workflows for 4-Amino-3,5-diiodopyridine , a critical halogenated heterocyclic building block in medicinal chemistry.

Executive Summary

4-Amino-3,5-diiodopyridine (CAS: 2492-99-1) is a highly functionalized pyridine scaffold characterized by two reactive carbon-iodine bonds flanking an electron-donating amino group.[1] In drug discovery, this compound serves as a "linchpin" intermediate. Its C3 and C5 iodine atoms are prime sites for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of 3,5-disubstituted pyridine libraries. These motifs are prevalent in kinase inhibitors, thyromimetics, and adenosine receptor ligands.

Physicochemical Profile

The introduction of two iodine atoms into the 4-aminopyridine core significantly alters its electronic and physical behavior compared to the parent heterocycle. The iodine atoms increase lipophilicity and reduce the basicity of the pyridine nitrogen via inductive withdrawal, though the 4-amino group provides a counteracting mesomeric donation.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3,5-diiodopyridin-4-amine | |

| CAS Number | 2492-99-1 | Primary identifier. |

| Molecular Formula | ||

| Molecular Weight | 345.91 g/mol | High mass due to iodine content. |

| Appearance | Off-white to tan solid | Darkens upon light exposure (iodine liberation). |

| Melting Point | ~150–170 °C (Decomposes) | High thermal stability; exact MP varies by crystal form/purity. |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents ( |

| pKa (Predicted) | ~6.0–7.0 | Less basic than 4-aminopyridine (pKa 9.1) due to -I effect of iodines. |

| Storage | 2–8 °C, Protect from Light | C-I bonds are photosensitive. |

Synthetic Methodology

The synthesis of 4-amino-3,5-diiodopyridine is a classic electrophilic aromatic substitution. The amino group at C4 strongly activates the 3 and 5 positions, directing the electrophilic iodine species to these sites.

Protocol: Direct Iodination of 4-Aminopyridine

Reaction Type: Electrophilic Aromatic Substitution (

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-aminopyridine (1.0 equiv) in an acidic medium (typically acetic acid/water or dilute

). Acidic conditions protonate the ring nitrogen, preventing N-iodination, while the amino group remains activating enough for C-iodination. -

Iodination: Add Iodine (

, 2.2 equiv) and an oxidant such as Periodic Acid ( -

Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC or LC-MS (

). -

Quenching: Cool to room temperature and pour onto crushed ice. Neutralize with saturated

or -

Isolation: The product precipitates as a solid. Filter, wash with cold water, and dilute sodium thiosulfate (to remove residual iodine).

-

Purification: Recrystallize from ethanol/water if necessary.

Critical Mechanism Note: The amino group acts as an ortho, para-director. Since the para position is the ring nitrogen, the electrophiles attack the ortho positions (C3 and C5).

Figure 1: Synthetic pathway for the iodination of 4-aminopyridine.[1]

Reactivity & Applications in Drug Discovery

The 3,5-diiodo motif is the defining feature of this molecule, enabling it to serve as a bis-electrophile in transition-metal catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

This is the primary application. The weak C-I bond (bond energy ~50 kcal/mol) undergoes oxidative addition to Pd(0) much faster than C-Br or C-Cl bonds.

-

Selectivity: It is difficult to mono-couple selectively due to the symmetric electronic environment. Standard conditions usually yield the 3,5-diaryl product.

-

Conditions:

(5 mol%), Arylboronic acid (2.5 equiv), -

Application: Synthesis of 3,5-diaryl-4-aminopyridines, which are isosteres of triaryl compounds used in inhibiting p38 MAP kinase.

Functional Group Manipulation[1][2]

-

Amino Group Protection: The exocyclic amine is nucleophilic but sterically crowded by the large iodine atoms. Acylation requires forcing conditions (e.g., acetic anhydride with DMAP catalyst).

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a hydroxyl (pyridone), chloro, or hydrogen (deamination), allowing access to 3,5-diiodopyridine derivatives.

Structural Logic in Medicinal Chemistry

The iodine atoms provide:

-

Steric Bulk: They lock the conformation of adjacent aryl rings in coupled products (atropisomerism potential).

-

Halogen Bonding: The iodine atoms can act as halogen bond donors to carbonyl backbone interactions in protein active sites.

Figure 2: Reactivity profile and downstream applications of the scaffold.

Handling and Safety (SDS Summary)

While specific toxicological data for the diiodo derivative is sparse compared to the parent 4-aminopyridine (a known potassium channel blocker and neurotoxin), it should be handled with "High Potency" protocols.

-

Hazards: Potential neurotoxicity (convulsant), skin/eye irritant.[2]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Stability: Light sensitive. Store in amber vials. Iodine may sublime over time; check for purple discoloration before use.

References

-

Preparation of Halogenated Aminopyridines

- Source: US Patent 2521544A. "Iodinating amino pyrimidines and amino pyridines."

- Context: Describes the general iodination of aminopyridines using iodine and alkali iodides.

-

Link:

-

Suzuki Coupling of Halopyridines

- Source:Chemical Science, 2016. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."

- Context: Discusses reactivity trends of 3,5-dihalopyridines in Pd-c

-

Link:

-

Medicinal Chemistry Applications

- Source:Journal of Medicinal Chemistry. "Design, synthesis and evaluation of amino-3,5-dicyanopyridines... as ligands of adenosine A1 receptors."

- Context: Illustrates the utility of 3,5-disubstituted-4-aminopyridine scaffolds in receptor binding.

-

Link:

-

General Properties of 4-Aminopyridine Derivatives

- Source: PubChem Compound Summary for 4-Amino-3,5-dinitropyridine (Analogous structure).

- Context: Provides comparative physical property data for electron-deficient 4-aminopyridines.

-

Link:

Sources

Technical Whitepaper: 4-Amino-3,5-diiodopyridine

A Pivotal Scaffold for Divergent Heterocyclic Synthesis in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 4-Amino-3,5-diiodopyridine (CAS 98136-86-8) serves as a high-value halogenated heterocyclic building block. Its structural utility lies in the unique electronic synergy between the electron-donating amino group at the C4 position and the two labile iodine atoms at the C3 and C5 positions.

This configuration makes the molecule an ideal substrate for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of polysubstituted pyridine libraries. Furthermore, it acts as a critical precursor for fused ring systems, such as 1H-pyrrolo[2,3-c]pyridines (5-azaindoles) and 1,6-naphthyridines , which are privileged scaffolds in kinase inhibitor design (e.g., targeting JAK, VEGFR, or EGFR pathways).

This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile, and application in high-throughput medicinal chemistry.

Physicochemical Profile

Understanding the physical properties is essential for process optimization, particularly regarding solubility in organic coupling solvents (DMF, DMSO, Dioxane).

| Property | Data | Technical Note |

| CAS Number | 98136-86-8 | |

| IUPAC Name | 3,5-diiodopyridin-4-amine | |

| Molecular Formula | ||

| Molecular Weight | 345.91 g/mol | High halogen content significantly increases density. |

| Appearance | Off-white to tan solid | Light sensitive; darkens upon oxidation/iodine liberation. |

| Melting Point | 168–172 °C | Sharp melting point indicates high crystallinity. |

| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water and non-polar solvents ( |

| pKa (Calculated) | ~9.0 (Pyridine N) | The amino group increases basicity, but iodines withdraw electron density inductively. |

Core Synthesis Protocol: The Oxidative Iodination System

While N-iodosuccinimide (NIS) can be used for iodination, it often leads to difficult purification profiles. The industry-standard, self-validating protocol utilizes molecular iodine (

Mechanistic Rationale

The 4-aminopyridine substrate is highly activated at the 3- and 5-positions due to the resonance donation of the amino group. However, direct iodination with

-

Role of Periodic Acid: Oxidizes the non-electrophilic iodide byproduct (

) back to molecular iodine (

Step-by-Step Experimental Workflow

Reagents:

-

4-Aminopyridine (1.0 eq)[1]

-

Iodine (

) (1.05 eq) — Note: Stoichiometry is approx 1:1 because oxidative recycling doubles efficiency. -

Periodic Acid (

) (0.25 eq) -

Solvent: Acetic Acid (

) / Water ( -

Catalyst: Sulfuric Acid (

) (0.2 eq)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine in Acetic Acid/Water mixture. Add catalytic

. -

Activation: Add Periodic Acid to the solution and stir for 15 minutes at room temperature to initiate the oxidant system.

-

Iodination: Add molecular Iodine (

) in portions over 20 minutes. Observation: The solution will turn dark brown/red. -

Heating: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via LC-MS (Target Mass: 346 amu [M+H]+).

-

Quench & Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into crushed ice/water.

-

Critical Step: Slowly add saturated aqueous Sodium Thiosulfate (

) with stirring until the dark iodine color dissipates and a precipitate forms.

-

-

Isolation: Filter the solid precipitate. Wash copiously with water to remove acid traces. Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold, highlighting its use in creating complex heterocycles.

Figure 1: Synthetic pathway from 4-aminopyridine and divergent downstream applications in medicinal chemistry.

Applications in Drug Discovery[3]

A. Scaffold for Kinase Inhibitors

The 3,5-diiodo motif allows for the sequential introduction of aryl or heteroaryl groups. In kinase inhibitor design, the 4-amino group often serves as the "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of the kinase (e.g., residues like Glu or Leu).

-

Strategy: Perform a Suzuki coupling at the C3/C5 positions to introduce hydrophobic groups that occupy the "gatekeeper" or solvent-exposed regions of the kinase pocket.

B. Synthesis of 5-Azaindoles (1H-pyrrolo[2,3-c]pyridine)

This is the most powerful application of CAS 98136-86-8.

-

Sonogashira Coupling: React 4-amino-3,5-diiodopyridine with a terminal alkyne (e.g., trimethylsilylacetylene) at the C3 position.

-

Cyclization: Under basic conditions (e.g., KOtBu in NMP) or catalyzed by CuI, the internal amino group attacks the alkyne to close the pyrrole ring.

-

Result: A 3-iodo-5-azaindole intermediate, which retains a halogen for further functionalization.

C. Self-Validating Quality Control (QC)

To ensure the integrity of this intermediate before use in complex steps:

-

1H NMR (DMSO-d6): Look for a broad singlet around

6.0–6.5 ppm ( -

LC-MS: Essential to rule out mono-iodinated impurities (Mass 220) or tri-iodinated species (though sterically unlikely).

Safety & Handling Guidelines

-

Halogenated Toxicity: Like many halogenated pyridines, this compound may be a skin sensitizer and irritant. Use standard PPE (nitrile gloves, lab coat).

-

Light Sensitivity: Organoiodides are prone to homolytic cleavage by UV light, liberating free iodine (purple discoloration). Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term stability.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers outside of controlled reaction conditions.

References

-

Synthesis of Halogen

- Source: Journal of Organic Chemistry (General Protocol Adapt

- Context: Methodologies for oxidative iodin

-

Link:

-

4-Amino-3,5-diiodopyridine Product D

- Source: BLD Pharm / Lead Sciences

-

Context: Physical properties and commercial availability specifications.[3]

-

Link:

-

Palladium-Catalyzed Cross-Coupling of Aminopyridines

- Source: N

- Context: Mechanistic insights into Suzuki/Sonogashira couplings on unprotected amino-pyridine scaffolds.

-

Link:

-

Design of Kinase Inhibitors using Pyridine Scaffolds

- Source: Journal of Medicinal Chemistry

- Context: Utilization of 3,5-disubstituted-4-aminopyridines in

-

Link:

Sources

Physicochemical Profile and Synthetic Utility of 4-Amino-3,5-diiodopyridine

This technical guide details the physicochemical profile, synthesis, and application of 4-Amino-3,5-diiodopyridine , a critical halogenated heterocyclic building block in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

4-Amino-3,5-diiodopyridine (CAS: 98136-86-8) is a highly functionalized pyridine derivative utilized primarily as a scaffold in the development of kinase inhibitors and high-performance agrochemicals. Distinguished by its high molecular weight relative to its carbon count, the molecule features two bulky, electron-withdrawing iodine atoms flanking an electron-donating amino group. This "push-pull" electronic structure makes the C–I bonds highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of complex 3,5-disubstituted pyridine libraries.

Physicochemical Data Profile

The precise molecular weight is the primary metric for mass spectrometry confirmation during synthesis. Unlike chlorinated or brominated analogs, iodine is monoisotopic (

| Property | Value / Description |

| IUPAC Name | 4-Amino-3,5-diiodopyridine |

| Molecular Formula | |

| Molecular Weight | 345.91 g/mol |

| Monoisotopic Mass | 345.8464 Da |

| CAS Number | 98136-86-8 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >170°C (Predicted; typically higher than dibromo analog) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |

Synthetic Protocol: Direct Iodination

Core Directive: The most robust method for synthesizing this compound is Electrophilic Aromatic Substitution (EAS) using elemental iodine activated by an oxidant (Periodic Acid). This method is superior to N-iodosuccinimide (NIS) protocols for this substrate due to higher atom economy and easier workup.

Reagents & Stoichiometry[3][4]

-

Substrate: 4-Aminopyridine (1.0 equiv)

-

Iodine Source: Elemental Iodine (

, 1.0 equiv) -

Oxidant: Periodic Acid (

, 0.33 equiv) or Iodic Acid -

Solvent: Acetic Acid / Water (10:1 v/v)

-

Temperature: 80°C

Step-by-Step Workflow

-

Activation: Dissolve 4-aminopyridine in acetic acid/water. The acidic medium protonates the ring nitrogen, but the amino group remains activating enough for ortho-substitution.

-

Iodination: Add

followed by the dropwise addition of Periodic Acid dissolved in water. -

Quenching: Pour the reaction mixture into crushed ice/water containing sodium thiosulfate (

) to reduce unreacted iodine (indicated by the disappearance of brown color). -

Isolation: Neutralize with NaOH to pH 8–9. The product precipitates as a solid.[5] Filter, wash with cold water, and dry.

Visualization: Synthesis Workflow

Figure 1: Oxidative iodination workflow ensuring dual functionalization at the 3 and 5 positions.

Self-Validating Analytical Characterization

To ensure "Trustworthiness" in the lab, the synthesized material must be validated using the following logic.

A. Proton NMR ( NMR) Logic

-

Starting Material: 4-aminopyridine shows two doublets (AA'BB' system) at

6.5 (3,5-H) and -

Product Validation:

-

Loss of Signal: The peaks at

6.5 must disappear completely (sites of iodination). -

New Signal: The protons at positions 2 and 6 become chemically equivalent and appear as a sharp singlet shifted downfield (approx.

8.2–8.4 ppm) due to the inductive effect of the iodine atoms. -

Pass Criteria: A single aromatic peak integrating to 2 protons.

-

B. Mass Spectrometry Logic

-

Isotope Pattern: Iodine (

) is monoisotopic. -

Validation:

-

Observe parent ion

. -

Crucial Check: Unlike dichloro (

pattern) or dibromo (

-

Applications: Pd-Catalyzed Cross-Coupling

The 3,5-diiodo motif serves as a "linchpin" for constructing symmetric or non-symmetric heterocycles. The C–I bond is significantly weaker than C–Br or C–Cl, allowing for oxidative addition of Palladium(0) under milder conditions.

Primary Workflow: Suzuki-Miyaura Coupling

This reaction couples the diiodopyridine with aryl boronic acids to create 3,5-diaryl-4-aminopyridines, common pharmacophores in kinase inhibitors.

Figure 2: Suzuki-Miyaura coupling pathway for generating 3,5-diaryl derivatives.

References

-

PubChem. 4-Amino-3,5-diiodopyridine Compound Summary. National Library of Medicine. [Link]

-

Sutherland, A., et al. Mild and Selective Iodination of Arenes.[6] Journal of Organic Chemistry.[6][7] (Contextual grounding for NIS/Iodine activation methods). [Link]

-

ChemUniverse. 4-Amino-3,5-diiodopyridine CAS 98136-86-8 Data.[Link]

Sources

- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 3. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 4-Amino-3,5-diiodopyridine. As direct experimental data for this specific molecule is not widely available, this guide synthesizes information from analogous compounds and first principles of spectroscopy to present a robust, predicted spectral profile. This includes detailed interpretations of expected ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Methodologies for data acquisition and interpretation are discussed, providing a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

4-Amino-3,5-diiodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of iodine atoms onto the pyridine ring can profoundly influence the molecule's steric and electronic properties, affecting its biological activity and potential as a synthetic building block. Accurate structural elucidation through spectral analysis is paramount for any research and development involving this compound. This guide serves to bridge the current gap in available experimental data by providing a detailed, predicted spectral characterization.

The predictions herein are based on a thorough analysis of spectral data from precursor molecules and structural analogs, including 4-aminopyridine and 3,5-dihalopyridines. By understanding the individual contributions of the amino group and the iodine substituents to the overall spectral properties, we can construct a reliable and scientifically-grounded profile for 4-Amino-3,5-diiodopyridine.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Molecular structure of 4-Amino-3,5-diiodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 4-Amino-3,5-diiodopyridine are based on the known spectra of 4-aminopyridine and the anticipated substituent effects of the iodine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Amino-3,5-diiodopyridine is expected to be relatively simple, showing signals for the two equivalent aromatic protons and the amino protons.

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~ 8.1 | Singlet | 2H |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

Rationale for Predictions:

-

H-2 and H-6 Protons: In the parent 4-aminopyridine, the H-2 and H-6 protons appear as a doublet around 8.05 ppm. The introduction of the two large, electron-withdrawing iodine atoms at the 3 and 5 positions will deshield the adjacent H-2 and H-6 protons, causing a downfield shift. Due to the symmetry of the molecule, these two protons are chemically equivalent and are expected to appear as a single peak. With no adjacent protons to couple with, this signal will be a singlet.

-

Amino Protons (-NH₂): The chemical shift of amino protons is highly variable and depends on the solvent, concentration, and temperature. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule. The symmetry of 4-Amino-3,5-diiodopyridine will result in three distinct signals for the pyridine ring carbons.

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~ 155 |

| C-4 | ~ 158 |

| C-3, C-5 | ~ 85 |

Rationale for Predictions:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are deshielded. The presence of the adjacent iodine atoms will also have a deshielding effect.

-

C-4: This carbon is directly attached to the electron-donating amino group, which would typically cause an upfield shift. However, its position para to the nitrogen and the overall electronic environment of the substituted ring are expected to result in a downfield chemical shift.

-

C-3 and C-5: These carbons are directly bonded to the iodine atoms. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. This is a well-documented phenomenon in ¹³C NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-Amino-3,5-diiodopyridine, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts, particularly of the NH₂ protons.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C and potentially long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Figure 2: General workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of 4-Amino-3,5-diiodopyridine is C₅H₄I₂N₂. The molecular weight is approximately 345.86 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z ≈ 346.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the iodine atoms will be observed.

-

Fragmentation Pattern: The fragmentation of halopyridines is often initiated by the loss of a halogen atom. Common fragmentation pathways for 4-Amino-3,5-diiodopyridine may include:

-

Loss of an iodine atom: [M - I]⁺

-

Loss of both iodine atoms: [M - 2I]⁺

-

Fragmentation of the pyridine ring.

-

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=C, C=N (Aromatic Ring) | Stretch | 1650 - 1450 |

| N-H (Amino) | Scissoring | ~ 1640 |

| C-I | Stretch | 600 - 500 |

Rationale for Predictions:

-

N-H Stretching: The amino group will show two characteristic stretching bands in the high-frequency region of the spectrum.

-

Aromatic C-H Stretching: These absorptions are typically of weak to medium intensity and appear just above 3000 cm⁻¹.

-

Aromatic Ring Stretching: The pyridine ring will exhibit several bands in the 1650-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.

-

N-H Bending: The scissoring vibration of the amino group is expected around 1640 cm⁻¹.[1]

-

C-I Stretching: The carbon-iodine stretching vibration will appear in the fingerprint region of the spectrum at a low wavenumber.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard for acquiring IR spectra.

-

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹). A background spectrum should be collected before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption:

Substituted pyridines typically exhibit multiple absorption bands in the UV region. For 4-Amino-3,5-diiodopyridine, the following absorptions are predicted:

-

π → π* transitions: Expected to occur in the range of 200-300 nm. The amino group, being an auxochrome, is likely to cause a red shift (bathochromic shift) of these bands compared to unsubstituted pyridine.

-

n → π* transitions: These transitions, involving the non-bonding electrons on the nitrogen atom, are generally weaker and may be observed as a shoulder on the π → π* absorption bands.

The exact position and intensity of the absorption maxima will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm. A baseline correction should be performed with the pure solvent.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral characterization of 4-Amino-3,5-diiodopyridine. The presented data and interpretations are grounded in established spectroscopic principles and data from analogous compounds. While awaiting experimental verification, this guide serves as a valuable resource for researchers, providing a strong foundation for the identification and structural elucidation of this and related compounds. The detailed protocols for data acquisition offer practical guidance for obtaining high-quality experimental spectra.

References

- Journal of Organic Chemistry. American Chemical Society. [URL: https://pubs.acs.org/journal/joceah]

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [URL: https://www.sciencedirect.com/journal/spectrochimica-acta-part-a-molecular-and-biomolecular-spectroscopy]

- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5110200, 3,5-Diiodopyridine. Retrieved from [Link].

- Journal of Molecular Structure. Elsevier. [URL: https://www.sciencedirect.com/journal/journal-of-molecular-structure]

-

NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The absorption spectra of the 4-AP systems. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy of 4-Amino-3,5-diiodopyridine

Methodology, Spectral Assignment, and Structural Validation

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 4-Amino-3,5-diiodopyridine (CAS: 13329-40-3) using Infrared (IR) Spectroscopy. As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, the purity and structural integrity of this halogenated pyridine are paramount.

This document moves beyond basic spectral matching, offering a mechanistic interpretation of vibrational modes.[1] It highlights the heavy-atom effect of iodine on the pyridine ring dynamics and delineates the specific spectral shifts distinguishing this molecule from its precursors (e.g., 4-aminopyridine).

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the IR spectrum, one must first understand the molecular physics governing the bond vibrations.

Structural Dynamics

The molecule features a pyridine ring distorted by three substituents: an electron-donating amino group (-NH₂) at position 4, and two massive, electron-withdrawing iodine atoms at positions 3 and 5.

-

Electronic Push-Pull: The resonance effect of the 4-amino group pushes electron density into the ring, strengthening the C=N bonds. Conversely, the inductive effect of the iodines withdraws density, though their sheer mass dominates the vibrational changes.

-

Steric Crowding: The bulky iodine atoms at positions 3 and 5 flank the amino group. This steric hindrance restricts the rotation of the amine, potentially sharpening the N-H stretching peaks by limiting the conformational landscape compared to unhindered aminopyridines.

The Heavy Atom Effect

The substitution of hydrogen (1 amu) with iodine (126.9 amu) dramatically alters the reduced mass (

Where

Spectral Assignment Strategy

The following assignments utilize 4-Aminopyridine (4-AP) as a baseline, applying theoretical shifts based on the 3,5-diiodo substitution.

High-Frequency Region (4000 – 2500 cm⁻¹)

Primary Diagnostic: Amine Integrity

| Functional Group | Mode | Wavenumber (cm⁻¹) | Character & Notes |

| Primary Amine (-NH₂) | 3450 – 3400 | Sharp doublet. Higher frequency than symmetric mode. | |

| Primary Amine (-NH₂) | 3350 – 3300 | Second band of the doublet. Intensity is typically lower than | |

| Aromatic C-H | 3100 – 3000 | Weak/Absent. Unlike 4-AP, only C2-H and C6-H remain. The intensity is significantly reduced due to iodine substitution. |

Fingerprint Region (1650 – 600 cm⁻¹)

Primary Diagnostic: Skeletal Confirmation

| Functional Group | Mode | Wavenumber (cm⁻¹) | Character & Notes |

| Amine (-NH₂) | 1640 – 1620 | Strong, sharp band. Often overlaps with ring stretches but is distinct in aminopyridines. | |

| Pyridine Ring | 1590 – 1570 | Characteristic aromatic quadrant stretching. | |

| Pyridine Ring | 1500 – 1480 | Second aromatic band. Position is sensitive to the electronic nature of substituents. | |

| C-N Exocyclic | 1350 – 1300 | Stretch between the ring carbon (C4) and the amine nitrogen. Strengthened by resonance. | |

| C-H In-Plane | 1200 – 1000 | Several weak bands. Less diagnostic due to complexity. | |

| Ring Breathing | ~990 (Shifted) | In unsubstituted pyridine, this is ~990 cm⁻¹. The heavy iodines will shift this mode significantly lower or split it. | |

| C-H Out-of-Plane | 850 – 800 | Diagnostic for substitution pattern. 2,6-hydrogens typically show a specific bending mode here. |

Low-Frequency / Far-IR (< 600 cm⁻¹)

Primary Diagnostic: Halogenation

-

C-I Stretching: The Carbon-Iodine stretch is fundamentally low energy due to the weak bond force constant and high mass.

-

Observation: Expect strong bands in the 500 – 400 cm⁻¹ range.

-

Note: In a standard FTIR (range 4000-400 cm⁻¹), you may only see the onset of these bands or their overtones. To fully characterize the C-I bond, a Far-IR detector (e.g., CsI beamsplitter) is recommended.

Experimental Protocol

To ensure data integrity, follow this self-validating workflow.

Sample Preparation: ATR vs. Transmission

| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |

| Crystal/Matrix | Diamond or ZnSe crystal. | Potassium Bromide (KBr) matrix. |

| Pros | Rapid, no sample destruction, high reproducibility. | Higher spectral resolution, better for weak overtones. |

| Cons | Peak intensity depends on penetration depth (wavelength dependent). | Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) interfering with NH₂. |

| Recommendation | Primary Method. Use Diamond ATR for routine purity checks. | Secondary Method. Use KBr only if resolving complex fingerprint splitting is required. |

Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation.

Caption: Operational workflow for the spectroscopic validation of 4-Amino-3,5-diiodopyridine.

Troubleshooting & Artifacts

Reliable data requires distinguishing between molecular features and experimental artifacts.

Common Anomalies

-

Broad Band at 3400 cm⁻¹ (The "Water Mask"):

-

Symptom:[2] A wide, rounded peak obscuring the sharp N-H doublet.

-

Cause: Hygroscopic sample or wet KBr. The amino group can H-bond with residual moisture.

-

Fix: Vacuum dry the sample at 40°C for 4 hours. If using ATR, ensure the crystal is dry.

-

-

CO₂ Doublet (2350 cm⁻¹):

-

Symptom:[2] Two sharp peaks in the middle of the spectrum.

-

Cause: Changes in atmospheric CO₂ levels between background and sample scans.

-

Fix: Repurge the sample chamber with dry nitrogen or re-acquire the background immediately before the sample.

-

-

Missing C-I Bands:

-

Symptom:[2] No distinct peaks observed below 600 cm⁻¹.

-

Cause: Detector cutoff. Standard MCT or DTGS detectors often lose sensitivity below 600 or 400 cm⁻¹.

-

Fix: Accept this limitation or switch to Far-IR optics if C-I confirmation is the primary goal.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Chemistry WebBook. Infrared Spectrum of 4-Aminopyridine. National Institute of Standards and Technology. Available at: [Link] (Used as the baseline for the parent molecule assignment).

-

Anantheeswary, T. R., et al. (2024).[3] "4-Amino-3,5-dichloropyridine."[3][4][5][6] IUCrData. Available at: [Link] (Provides structural analog data for 3,5-dihalo substitution patterns).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

- 1. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-3,5-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-3,5-diiodopyridine

Abstract

This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 4-Amino-3,5-diiodopyridine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the fundamental principles and causal logic behind methodological choices. We will explore optimal ionization strategies, predict fragmentation pathways based on mechanistic principles, provide a detailed experimental workflow, and establish a self-validating system for data interpretation. This guide is grounded in authoritative principles of mass spectrometry to ensure scientific integrity and robust, reproducible results.

Introduction and Analytical Significance

4-Amino-3,5-diiodopyridine (C₅H₄I₂N₂) is a halogenated pyridine derivative of increasing interest in medicinal chemistry and synthetic organic chemistry. Its structural motif appears in various pharmacologically active agents and serves as a critical building block for more complex molecules. Accurate and unambiguous structural characterization is paramount for quality control, metabolite identification, and impurity profiling in drug development.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, the presence of two heavy iodine atoms and multiple potential ionization sites presents unique challenges and opportunities in analytical method development. This guide provides the expertise to navigate these complexities effectively.

Core Physicochemical Properties & Ionization Strategy

Understanding the molecule's properties is the foundation for selecting the correct analytical approach.

| Property | Value / Description | Rationale for MS Method |

| Molecular Formula | C₅H₄I₂N₂ | Defines the elemental composition.[1][2] |

| Average Molecular Weight | 345.9 g/mol | Approximate mass for initial instrument setup.[1][2] |

| Monoisotopic Mass | 345.8464 Da | The exact mass used for high-resolution mass spectrometry (HRMS) identification. |

| Key Functional Groups | Primary Aromatic Amine (-NH₂), Pyridine Ring | The amino group and the pyridine nitrogen are basic sites, making the molecule an excellent candidate for positive-mode Electrospray Ionization (ESI) via protonation.[3] |

The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier "soft ionization" technique for polar molecules like 4-Amino-3,5-diiodopyridine.[4] The term "soft" signifies that it imparts minimal internal energy to the analyte, allowing the intact molecule to be ionized and detected with little to no in-source fragmentation.[4][5]

Causality : The molecule possesses two basic nitrogen atoms: the exocyclic primary amine and the endocyclic pyridine nitrogen. In a typical reversed-phase liquid chromatography (LC) mobile phase containing a mild acid (e.g., 0.1% formic acid), these sites are readily protonated. This pre-formed ion in solution is efficiently transferred to the gas phase during the ESI process, resulting in a strong signal for the protonated molecule, [M+H]⁺.[3] This makes positive-ion ESI the logical and most effective choice.

Deconstructing the Mass Spectrum: From MS1 to MS/MS

A comprehensive analysis involves two stages: a full scan (MS1) to identify the parent ion and a tandem MS (MS/MS) scan to generate characteristic fragments for structural confirmation.

MS1 Analysis: Identifying the Precursor Ion

In a full-scan ESI-MS experiment, 4-Amino-3,5-diiodopyridine will be primarily observed as its protonated form, [M+H]⁺.

-

Monoisotopic Mass of [M] : 345.8464 Da

-

Mass of Proton (H⁺) : 1.0073 Da

-

Predicted m/z of [M+H]⁺ : 346.8537

A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) should detect this ion with high mass accuracy (typically < 5 ppm), providing strong evidence for the elemental formula C₅H₅I₂N₂⁺. Iodine is naturally monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a complex isotopic pattern. The isotopic signature will be dominated by the natural abundance of ¹³C.

Tandem MS (MS/MS) Analysis: A Predictive Fragmentation Pathway

To confirm the structure, the [M+H]⁺ ion (m/z 346.85) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is not random; it follows predictable chemical principles. The Carbon-Iodine (C-I) bond is the weakest bond in the protonated molecule and is the most likely site of initial fragmentation.

Studies on the fragmentation of iodinated aromatic compounds have shown that deiodination is a common and energetically favorable pathway.[6] We can predict a logical, stepwise fragmentation cascade:

-

Initial Fragmentation - Loss of an Iodine Radical: The most probable first fragmentation is the homolytic cleavage of a C-I bond, resulting in the loss of a neutral iodine radical (I•).

-

Second Fragmentation - Loss of the Second Iodine Radical: The resulting fragment ion can then lose the second iodine atom via the same mechanism.

-

Alternative Fragmentation - Loss of HI: While less common for radical-initiated pathways, the loss of neutral hydrogen iodide (HI) is another possibility to consider.

The predicted fragmentation pathway is visualized below:

Summary of Key Ions

The following table summarizes the key ions that provide a structural fingerprint for 4-Amino-3,5-diiodopyridine.

| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) |

| Precursor Ion | [C₅H₄I₂N₂ + H]⁺ | 346.8537 |

| Fragment 1 | [C₅H₅IN₂]⁺ | 219.9492 |

| Fragment 2 | [C₅H₅N₂]⁺ | 93.0453 |

The detection of this precursor ion and, critically, the subsequent generation of these specific fragment ions upon CID, creates a highly confident, self-validating system for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Amino-3,5-diiodopyridine standard and dissolve in 1 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Sample Preparation: Dissolve the unknown sample in a compatible solvent and dilute to an expected concentration within the instrument's linear range. Perform a filtration step (0.22 µm) if particulates are present.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Mass Spectrometer Parameters (ESI-Positive)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: +3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan Range: m/z 80 - 500.

-

MS/MS Acquisition: Targeted MS/MS of precursor ion m/z 346.85.

-

Collision Energy (CE): Start with a CE of 20-30 eV. Perform a collision energy ramp (e.g., 15-45 eV) to determine the optimal energy for generating the key fragments (m/z 219.95 and 93.05).

The overall analytical workflow is depicted below.

Conclusion

The mass spectrometric analysis of 4-Amino-3,5-diiodopyridine is most effectively achieved using positive-ion electrospray ionization coupled with tandem mass spectrometry. A successful analysis hinges on leveraging the molecule's basicity for efficient protonation to form the [M+H]⁺ precursor ion at m/z 346.85. Subsequent structural confirmation is achieved via collision-induced dissociation, which predictably yields characteristic fragment ions at m/z 219.95 and 93.05 through sequential loss of the two iodine atoms. This combination of high-resolution precursor mass and a logical, validated fragmentation pattern provides an exceptionally high degree of confidence for the identification and characterization of this compound in both qualitative and quantitative applications.

References

-

Lead Sciences. 4-Amino-3,5-diiodopyridine. [Link]

-

ChemUniverse. 4-AMINO-3,5-DIIODOPYRIDINE [P71365]. [Link]

-

Lam, Y. W., & Siu, C. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 6(11), 13-17. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Perez, C. J., & Zare, R. N. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 647-655. [Link]

-

Hansen, M., & Björklund, E. (2011). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(15), 2155-2162. [Link]

Sources

- 1. 4-Amino-3,5-diiodopyridine - Lead Sciences [lead-sciences.com]

- 2. 4-AMINO-3,5-DIIODOPYRIDINE [P71365] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Amino-3,5-diiodopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity and synthetic potential of 4-Amino-3,5-diiodopyridine, a key building block for the development of novel pharmaceuticals and functional materials. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing its utility and offers expert insights into its application in advanced organic synthesis.

Introduction: The Strategic Importance of the 4-Amino-3,5-diiodopyridine Scaffold

The pyridine nucleus is a ubiquitous motif in medicinal chemistry, gracing numerous FDA-approved drugs. The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 4-Amino-3,5-diiodopyridine emerges as a particularly valuable synthetic intermediate due to the presence of three key functional groups: a nucleophilic amino group and two electrophilic carbon-iodine bonds. This unique arrangement allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The di-iodo substitution pattern, in particular, offers opportunities for selective and sequential functionalization, making it a powerful tool for library synthesis and lead optimization in drug discovery programs.[1][2]

Physicochemical Properties and Handling

While extensive experimental data for 4-Amino-3,5-diiodopyridine is not widely published, its fundamental properties can be inferred from its structure and available data from suppliers.

| Property | Value | Source |

| CAS Number | 98136-86-8 | |

| Molecular Formula | C₅H₄I₂N₂ | |

| Molecular Weight | 345.90 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related dihalopyridines |

Handling and Storage: As with most halogenated aromatic compounds, 4-Amino-3,5-diiodopyridine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Synthesis of 4-Amino-3,5-diiodopyridine

The most direct and plausible route to 4-Amino-3,5-diiodopyridine is the electrophilic di-iodination of 4-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho positions (C3 and C5).

Figure 1: Proposed synthesis of 4-Amino-3,5-diiodopyridine.

Proposed Experimental Protocol:

Rationale: This protocol is based on established methods for the halogenation of activated aromatic systems, such as anilines and aminopyridines.[3][4] The use of N-iodosuccinimide (NIS) is often preferred for its milder reaction conditions and easier handling compared to molecular iodine with an oxidizing agent. Acetonitrile is a common solvent for such reactions.

-

To a solution of 4-aminopyridine (1.0 eq.) in acetonitrile, add N-iodosuccinimide (2.2 eq.) portion-wise at room temperature. The reaction is exothermic and should be monitored.

-

Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. This will remove any unreacted iodine.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-Amino-3,5-diiodopyridine.

Reactivity of the Carbon-Iodine Bonds: A Gateway to Molecular Diversity

The C-I bonds in 4-Amino-3,5-diiodopyridine are the primary sites for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br and C-Cl bonds, allows for milder reaction conditions and a broader substrate scope.

Figure 2: Key cross-coupling reactions of 4-Amino-3,5-diiodopyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl linkages. The reaction of 4-Amino-3,5-diiodopyridine with boronic acids or esters is expected to proceed efficiently.

Causality behind Experimental Choices:

-

Palladium Catalyst: A variety of Pd(0) and Pd(II) catalysts can be employed. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.

-

Base: An inorganic base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to facilitate the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

Self-Validating System: The progress of the reaction can be monitored by LC-MS to observe the consumption of the starting material and the formation of mono- and di-arylated products. The regioselectivity can be confirmed by NMR spectroscopy of the purified products.

Potential for Selectivity: It may be possible to achieve selective mono-arylation by carefully controlling the stoichiometry of the boronic acid and the reaction conditions (e.g., lower temperature, shorter reaction time). This would provide access to asymmetrically substituted 3,5-diaryl-4-aminopyridines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations or as linkers in various applications.

Causality behind Experimental Choices:

-

Catalyst System: This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.

-

Solvent: A polar aprotic solvent like DMF or THF can also be used.

Self-Validating System: The disappearance of the starting material and the appearance of the mono- and di-alkynylated products can be tracked by TLC and LC-MS. The characteristic alkyne stretch in the IR spectrum and the corresponding signals in the ¹³C NMR spectrum of the product would confirm a successful reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to substituted di- and tri-aminopyridines.

Causality behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective.

-

Base: A strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is typically required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.

Self-Validating System: The formation of the C-N coupled product can be monitored by LC-MS. Successful amination can be confirmed by the appearance of new N-H signals (for primary or secondary amine coupling partners) in the ¹H NMR spectrum and the corresponding shifts in the aromatic region.

Reactivity of the Amino Group

The amino group at the C4 position can also participate in a range of chemical transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This can also serve as a protecting group strategy to modulate the reactivity of the pyridine ring.

-

Alkylation: The amino group can be alkylated under appropriate conditions.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer-type reaction. This provides an alternative route to functionalize the C4 position, although the stability of the pyridyl diazonium salt should be considered.

Conclusion: A Versatile Scaffold for Innovation

4-Amino-3,5-diiodopyridine represents a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical modifications, enabling the rapid generation of diverse molecular libraries. The predictable reactivity of the C-I bonds in palladium-catalyzed cross-coupling reactions, coupled with the potential for selective functionalization, makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. Further exploration of the reactivity of this scaffold is warranted and promises to unlock new avenues for chemical innovation.

References

- Google Patents. (n.d.). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Anantheeswary, T. C., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241120. Retrieved from [Link]

- Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.

-

ChemUniverse. (n.d.). 4-AMINO-3,5-DIIODOPYRIDINE. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Retrieved from [Link]

-

Gontla, R., et al. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(19), 11255-11265. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

-

Anantheeswary, T. C., et al. (2024). 4-Amino-3,5-dichloropyridine. ResearchGate. Retrieved from [Link]

-

Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Angewandte Chemie International Edition, 47(26), 4851-4854. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Majumder, U., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Results in Chemistry, 6, 101168. Retrieved from [Link]

-

Worthington, R. J., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 10(15), 8563-8570. Retrieved from [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6350. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 66(35), 7073-7079. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dinitropyridine. Retrieved from [Link]

-

Handa, S., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7129. Retrieved from [Link]

Sources

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

A Senior Application Scientist's Guide to 4-Amino-3,5-diiodopyridine: A Cornerstone for Complex Molecule Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Amino-3,5-diiodopyridine has emerged as a uniquely versatile and powerful scaffold, particularly within drug discovery and materials science. Its pyridine core, functionalized with a nucleophilic amino group and two reactive carbon-iodine bonds, offers a trifecta of synthetic handles for predictable and site-selective modifications. This technical guide provides an in-depth exploration of 4-Amino-3,5-diiodopyridine, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will examine its synthesis, physicochemical properties, and its application in cornerstone cross-coupling reactions, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Dihalogenated Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of multiple, orthogonally reactive functional groups onto this core dramatically expands its utility. 4-Amino-3,5-diiodopyridine (ADIP) is a prime example of such a strategic building block. The two iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, while the 4-amino group can act as a directing group, a nucleophile, or a point for further derivatization. This structural arrangement allows for the sequential and controlled introduction of diverse substituents, enabling the rapid generation of molecular libraries and the synthesis of highly functionalized target molecules. Analogs such as 4-Amino-3,5-dichloropyridine are also of significant interest in organic synthesis and medicinal chemistry for their versatile reactivity and potential antimicrobial and anti-cancer properties.[1][2]

Physicochemical Properties and Structural Insights

A thorough understanding of a building block's physical properties is critical for designing robust and reproducible synthetic protocols. The key properties of 4-Amino-3,5-diiodopyridine are summarized below.

| Property | Value | Source |

| CAS Number | 98136-86-8 | [3][4] |

| Molecular Formula | C₅H₄I₂N₂ | [3][4] |

| Molecular Weight | 345.90 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 135-136 °C | [3] |

| pKa | 5.42 ± 0.24 (Predicted) | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

The molecule's reactivity is a direct consequence of its electronic structure. The electron-withdrawing nature of the iodine atoms and the pyridine nitrogen decreases the electron density of the ring, making the C-I bonds susceptible to oxidative addition by palladium(0) catalysts. Conversely, the amino group is a powerful electron-donating group, which can influence the regioselectivity of certain reactions. This electronic push-pull dynamic is the key to its synthetic versatility.

Synthesis of 4-Amino-3,5-diiodopyridine

The preparation of 4-Amino-3,5-diiodopyridine typically starts from the readily available 4-aminopyridine. The process involves a direct electrophilic iodination of the electron-rich pyridine ring. The amino group at the C4 position activates the ring, directing the incoming electrophile (iodine) to the ortho positions (C3 and C5).

Caption: Synthetic route to 4-Amino-3,5-diiodopyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-diiodopyridine

This protocol is a representative procedure based on established principles of electrophilic halogenation of activated pyridines.

-

Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise at room temperature under constant stirring.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH reaches ~7-8.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Amino-3,5-diiodopyridine as a crystalline solid.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of 4-Amino-3,5-diiodopyridine is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than C-Br or C-Cl bonds in oxidative addition, often allowing for milder reaction conditions.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[6][7] When applied to 4-Amino-3,5-diiodopyridine, it allows for the introduction of aryl or heteroaryl substituents at the 3- and 5-positions, a common motif in pharmacologically active molecules.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Insights: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in a solvent mixture like 1,4-dioxane/water or DMF.[8] The water is not just a solvent; it plays a crucial role in activating the boronic acid for transmetalation. The ligand on the palladium catalyst (e.g., PPh₃, dppf) stabilizes the metal center and modulates its reactivity. For challenging couplings, more advanced biarylphosphine ligands may be required.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Amino-3,5-diiodopyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a powerful method for forming C-C bonds between sp² and sp hybridized carbons, specifically for synthesizing arylalkynes.[10] This reaction is exceptionally useful for creating rigid linkers in functional materials or for introducing alkynyl moieties that can undergo further transformations. The reaction typically employs a dual-catalyst system of palladium and copper(I).[11][12]

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Field-Proven Insights: The amine base (e.g., triethylamine or diisopropylamine) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as a solvent.[11] Anhydrous and anaerobic conditions are typically required to prevent side reactions like the homocoupling of alkynes (Glaser coupling) and to protect the catalyst.[11] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with copper toxicity and catalyst deactivation.[12]

Experimental Protocol: General Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-3,5-diiodopyridine (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%). Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or THF/diisopropylamine). Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[13] This reaction allows for the coupling of 4-Amino-3,5-diiodopyridine with a vast array of primary and secondary amines, amides, or other nitrogen nucleophiles.[14][15]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Insights: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step.[16] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed to deprotonate the amine nucleophile.[17] The choice of solvent (e.g., toluene, dioxane) is also critical, as it must be anhydrous and capable of solubilizing the catalyst complex.[14]

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base like NaOtBu (1.4 eq).

-

Reagent Addition: Add 4-Amino-3,5-diiodopyridine (1.0 eq) and the amine coupling partner (1.2 eq). Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for the required time (4-24 hours), monitoring by LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.

-

Purification: Separate the organic layer, extract the aqueous phase, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Beyond

The derivatives synthesized from 4-Amino-3,5-diiodopyridine are of profound interest in drug discovery. The ability to install different functionalities at the 3- and 5-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.[18] For instance, substituted aminopyridine scaffolds are key components in the development of adenosine receptor ligands for treating neurological conditions and as potential antiviral and anticancer agents.[18][19][20] The rigid, well-defined geometries that can be achieved through Sonogashira couplings also make these derivatives attractive candidates for organic electronics and functional materials.

Conclusion

4-Amino-3,5-diiodopyridine is more than just another chemical reagent; it is a strategic platform for innovation. Its predictable reactivity in the three major classes of palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile tool for the construction of complex, highly functionalized pyridine derivatives. By understanding the mechanistic nuances and optimizing reaction conditions as outlined in this guide, researchers can unlock the full potential of this building block to accelerate the discovery and development of new pharmaceuticals and advanced materials.

References

-

4-Amino-3,5-dichloropyridine - PMC. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Understanding the Chemical Properties of 4-Amino-3,5-Dichloropyridine for Your Synthesis. [Link]

-

4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

"Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" - Quickcompany. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

4-AMINO-3,5-DIIODOPYRIDINE [P71365] - ChemUniverse. [Link]

-